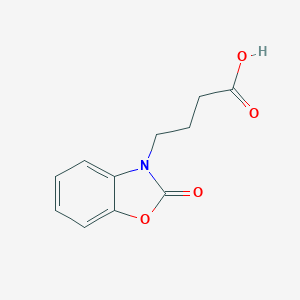

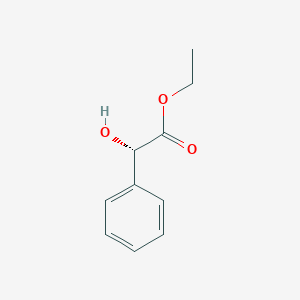

Stannane, dichlorobis(2-methyl-2-phenylpropyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of stannane derivatives often involves reactions with active hydrogen atoms, demonstrating their reactivity towards various compounds. For instance, bis(2,4,6-triisopropylphenyl)(fluorenylidene)stannane reacts nearly quantitatively with compounds bearing active hydrogen atoms, indicating a pathway for synthesizing stannane derivatives (Anselme et al., 1993). Additionally, the transformation of esters to stannanes through decarbonylative cross-coupling showcases the versatility of stannane synthesis methods (Yue, Zhu, & Rueping, 2018).

Molecular Structure Analysis

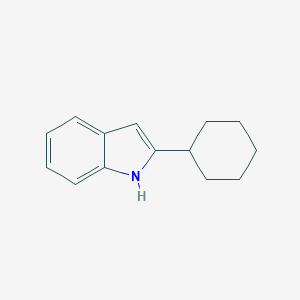

The molecular structure of stannane compounds, such as tetrakis(2-methyl-2-phenylpropyl)stannane, reveals significant insights into their bonding and geometry. X-ray crystallography studies provide detailed information on bond lengths and angles, contributing to our understanding of stannane's structural characteristics (Low & Wardell, 2000).

Chemical Reactions and Properties

Stannanes engage in a variety of chemical reactions, illustrating their chemical reactivity. For instance, they can undergo addition reactions with methyl iodide and react with lithium aluminium hydride, showcasing their utility in synthetic chemistry (Anselme et al., 1993). The ability to undergo decarbonylative stannylation further demonstrates their potential in functional group interconversions (Yue, Zhu, & Rueping, 2018).

Physical Properties Analysis

The physical properties of stannane derivatives, such as their thermal behavior and crystalline structure, are crucial for their application in materials science. Studies on poly(di(ω-alkylphenyl)stannane)s reveal unique thermal properties and glass transition temperatures, indicating their potential for creating materials with desirable mechanical properties (Choffat et al., 2009).

Chemical Properties Analysis

Stannanes exhibit a range of chemical properties, including reactivity towards esters and the ability to participate in catalytic processes. The conversion of methyl esters to stannanes via nickel catalysis highlights the chemical versatility of stannanes and their potential as intermediates in synthetic organic chemistry (Yue, Zhu, & Rueping, 2018).

Wissenschaftliche Forschungsanwendungen

Environmental Toxicology and Remediation

Organotin compounds, like the one , often come under scrutiny for their environmental and health impacts. For instance, studies on dichloromethane, a solvent with widespread industrial use, have focused on its toxicological profile and potential health risks, including carcinogenicity and neurotoxicity. Such research underscores the importance of understanding chemical toxicity and developing remediation strategies for contaminated environments.

Toxicological Reviews : Studies have detailed the mechanisms of toxicity for various chemicals, highlighting the importance of monitoring environmental pollutants and their impact on human health. For instance, the review on paraquat poisonings delves into the toxic dynamics of lung toxicity and underscores the critical need for effective treatments and preventive measures against chemical exposure (Dinis-Oliveira et al., 2008).

Epidemiological Insights : Research into the cancer risk associated with dichloromethane exposure provides essential data on the correlation between chemical exposure and increased risk of certain cancers, emphasizing the necessity for stringent regulatory standards to mitigate health risks (Cooper, Scott, & Bale, 2011).

Chemical Applications and Safety

The application of chemicals in various industries, including pharmaceuticals, agriculture, and materials science, requires a deep understanding of their properties, potential uses, and safety concerns.

- Alternative Fumigants : Research into the use of alternative fumigants for agriculture, such as 1,3-dichloropropene and chloropicrin, reflects the ongoing search for safer, more environmentally friendly pesticides and soil treatment solutions. These studies highlight the dual challenge of maintaining agricultural productivity while minimizing environmental and health impacts (Ajwa et al., 2002).

Eigenschaften

IUPAC Name |

dichloro-bis(2-methyl-2-phenylpropyl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H13.2ClH.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;;/h2*4-8H,1H2,2-3H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUATJOQJOPFPF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(Cl)Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306376 |

Source

|

| Record name | Stannane, dichlorobis(2-methyl-2-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stannane, dichlorobis(2-methyl-2-phenylpropyl)- | |

CAS RN |

14208-42-5 |

Source

|

| Record name | NSC175978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, dichlorobis(2-methyl-2-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)

![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B87676.png)

![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide](/img/structure/B87694.png)